molecular formula C22H14N2O4 B303052 5-(1,3-benzoxazol-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

5-(1,3-benzoxazol-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303052
M. Wt: 370.4 g/mol
InChI Key: VGADZCVMALWGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzoxazol-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BIQ, and its chemical structure consists of a benzoxazole ring, a methoxyphenyl group, and an isoindole-1,3(2H)-dione ring.

Mechanism of Action

The mechanism of action of BIQ is not fully understood, but it is believed to interact with cellular signaling pathways and enzymes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes such as cell proliferation and apoptosis. BIQ has also been shown to activate the Nrf2-Keap1 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BIQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BIQ has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of BIQ is its high yield synthesis method, which makes it readily available for research purposes. It is also relatively stable and easy to handle. However, one of the limitations of BIQ is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on BIQ. One direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a fluorescent probe for metal ions and to develop new materials based on its structure. Finally, there is potential for BIQ to be used as a photosensitizer for photodynamic therapy, and further research in this area could lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of BIQ involves the reaction of 2-amino-3-methoxybenzoic acid with phthalic anhydride and ammonium acetate. The reaction takes place in a solvent mixture of acetic acid and acetic anhydride, and the product is obtained by recrystallization. This method provides a high yield of BIQ and has been optimized for large-scale production.

Scientific Research Applications

BIQ has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. BIQ has also been studied for its potential as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy.

properties

Product Name

5-(1,3-benzoxazol-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C22H14N2O4/c1-27-15-6-4-5-14(12-15)24-21(25)16-10-9-13(11-17(16)22(24)26)20-23-18-7-2-3-8-19(18)28-20/h2-12H,1H3

InChI Key

VGADZCVMALWGFD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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